6-Mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core structure with a mercapto (-SH) group at the 6-position and a phenyl group at the 1-position. [] This compound serves as a valuable building block in organic synthesis, particularly for developing novel heterocyclic compounds with potential biological activities. [, ]
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound recognized for its significant biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine family and is identified by the CAS number 156718-77-3. Its unique structure and reactive thiol group make it a subject of interest in medicinal chemistry and drug development.
The compound can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem. It is classified under heterocycles due to its cyclic structure containing nitrogen atoms. The presence of the mercapto group at the 6-position enhances its reactivity, making it suitable for further chemical modifications.
The synthesis of 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves a cyclization reaction. A common synthetic route includes:
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated platforms to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for maximizing efficiency.
The compound has notable characteristics such as:
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The primary target of 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-dependent kinase 2 (CDK2). The compound inhibits CDK2 activity by binding to its active site, thereby disrupting its function in cell cycle regulation.
Inhibition of CDK2 leads to significant alterations in cell cycle progression, particularly affecting the transition from G1 to S phase. This mechanism underlies its potential anticancer effects by preventing uncontrolled cell proliferation.
6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is typically a solid at room temperature. Its solubility and melting point may vary depending on the specific substituents present on the phenyl ring.
Chemical properties include:
The compound exhibits promising applications in various fields:
The pyrazolo[3,4-d]pyrimidine core serves as a purine bioisostere, enabling targeted interactions with biological targets like kinases and adenosine receptors. This scaffold is typically constructed via cyclization of 5-aminopyrazole precursors with carbonyl-containing synthons. A prevalent route involves the condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines (I) with hydrazine hydrate in ethanol under reflux, yielding 3-amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidines (IIIa-n) in a one-pot reaction (yields: 65–85%) [10]. Key structural features include:
Table 1: Heterocyclization Methods for Pyrazolo[3,4-d]pyrimidine Core
Precursor | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
4-Amino-5-cyanopyrimidine | Hydrazine hydrate/EtOH/reflux | 6-Mercapto-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | 72 [2] |
Ethoxymethylene malononitrile | Triethoxyorthoformate/Ac₂O | Ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate (Intermediate) | 68 [9] |
The 6-mercapto group (–SH) acts as a versatile handle for structural diversification. Key reactions include:
Table 2: Functionalization Reactions at the 6-Position
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
S-Alkylation | Chloroacetonitrile/K₂CO₃/EtOH | 6-[(Cyanomethyl)thio] derivatives | CDK2 inhibitors [9] |
Thioglycosidation | Peracetyl-D-glucose/BF₃·Et₂O | 6-Thioglycosides (e.g., 14) | Anticancer agents [9] |
Arylation | Arylboronic acids/Cu(OAc)₂ | 6-Arylthioethers | Kinase inhibition [1] |
MCRs efficiently append heterocyclic systems to the core, enhancing pharmacological potential:
Recent advances emphasize sustainability:
Table 3: Green Synthesis Method Comparisons
Method | Conditions | Advantage | Yield (%) |
---|---|---|---|
Solvent-free melt | Chloroacetic acid/140°C | Eliminates solvent use | 78 [9] |
Acetic acid catalysis | Aldose/pyrazolopyrimidine/AcOH/80°C | Biocompatible catalyst | 82 [9] |
Microwave irradiation | Hydrazine hydrate/EtOH/MW/100 W | 80% time reduction | 88 [10] |
Systematic substitutions reveal critical pharmacophores:
Table 4: Cytotoxic Activity of Key Analogues
Compound | Substituent | HCT-116 IC₅₀ (nM) | CDK2 IC₅₀ (μM) |
---|---|---|---|
14 (thioglycoside) | 6-S-Glucose, p-tolyl at N1 | 6 | 0.057 [9] |
15 (thioglycoside) | 6-S-Xylose, p-tolyl at N1 | 7 | 0.119 [9] |
7 | 6-SH, phenyl at N1 | >1000 | >10 [9] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2